molecular formula C8H5ClN4O B3029908 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 832739-77-2

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B3029908
CAS No.: 832739-77-2
M. Wt: 208.60
InChI Key: BARXACSRILQKJE-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyIts unique structure, which includes a chloromethyl group, a carbonitrile group, and a fused pyrazolo-pyrimidine ring system, makes it a versatile building block for various chemical reactions and biological studies .

Biochemical Analysis

Biochemical Properties

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and has potential implications for cancer treatment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce cytotoxic effects in several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma) . The cytotoxicity is primarily due to the compound’s ability to inhibit CDK2, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, the inhibition of CDK2 by this compound can lead to changes in gene expression, promoting apoptosis and reducing cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the cytotoxic effects of the compound on cancer cells can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the specific cell line and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as CDK2 . The compound’s inhibition of CDK2 can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Additionally, the compound may undergo metabolic transformations in the liver, where it is metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can interact with binding proteins and transporters that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can impact its activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with CDK2 and other biomolecules . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus, where it can exert its effects on gene expression and cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by chloromethylation and subsequent nitrile formation . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography . The industrial methods focus on maximizing yield, minimizing waste, and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as catalysts like Lewis acids for cyclization and condensation reactions. Typical reaction conditions involve moderate to high temperatures, inert atmospheres, and specific solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit diverse biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl and carbonitrile groups allows for diverse chemical modifications, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

7-(chloromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)12-8-5(3-10)4-11-13(6)8/h1,4H,2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARXACSRILQKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)NC1=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145426
Record name 7-(Chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-77-2
Record name 7-(Chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

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